Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)-
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Overview
Description
Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- is a complex organic compound with the molecular formula C11H6Cl2F6N2. This compound is known for its unique structure, which includes a norbornane backbone substituted with chlorine, cyano, and trifluoromethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (II) phthalocyanine as a catalyst.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base like sodium hydride (NaH) in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .
Scientific Research Applications
Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing agent, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidizing agent with similar chemical properties.
Norbornene: A related compound with a similar norbornane backbone but different substituents.
Norbornadiene: Another related compound with a norbornane backbone and additional double bonds.
Uniqueness
Norbornane, 5,6-dichloro-2,2-dicyano-3,3-bis(trifluoromethyl)- is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
82947-62-4 |
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Molecular Formula |
C11H6Cl2F6N2 |
Molecular Weight |
351.07 g/mol |
IUPAC Name |
(1S,4R,5S,6R)-5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile |
InChI |
InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2/t4-,5+,6-,7+/m1/s1 |
InChI Key |
NTESZNJQNKSALM-UCROKIRRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@H]1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |
Canonical SMILES |
C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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